Benzyl (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
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Overview
Description
Benzyl (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate is a compound featuring a bicyclic structure with an oxygen and nitrogen atom incorporated into the ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing bicyclo[2.2.1]heptane-1-carboxylates involves a formal [4 + 2] cycloaddition reaction enabled by organocatalysis. This reaction allows for the enantioselective synthesis of a wide range of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials under mild conditions . The reaction typically employs a chiral tertiary amine as the catalyst, facilitating the formation of the bicyclic structure with high enantioselectivity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the principles of organocatalysis and enantioselective synthesis can be scaled up for larger production. The use of efficient catalysts and mild reaction conditions makes this approach suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Benzyl (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Benzyl (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate has several applications in scientific research:
Biology: Its unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Medicine: The compound’s potential bioactivity is of interest in drug discovery and development.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action for Benzyl (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate involves its interaction with molecular targets through its bicyclic structure. The compound can form hydrogen bonds and other interactions with enzymes or receptors, influencing biological pathways and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclo[2.2.1]heptane derivatives, such as camphor, sordarins, and bornanesultam . These compounds share the bicyclic core structure but differ in their functional groups and specific applications .
Uniqueness
Benzyl (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate is unique due to its specific arrangement of oxygen and nitrogen atoms within the bicyclic framework. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
benzyl (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-13(14-7-12-6-11(14)9-16-12)17-8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2/t11-,12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSUTCDGMZZMFA-VXGBXAGGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CO2)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CN([C@H]1CO2)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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